molecular formula C14H6Br2O2 B1313628 2,6-Dibromoanthraquinone CAS No. 633-70-5

2,6-Dibromoanthraquinone

Cat. No.: B1313628
CAS No.: 633-70-5
M. Wt: 366 g/mol
InChI Key: JUFYHUWBLXKCJM-UHFFFAOYSA-N
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Description

2,6-Dibromoanthraquinone is an organic compound with the molecular formula C14H6Br2O2. It is a derivative of anthraquinone, where two bromine atoms are substituted at the 2 and 6 positions of the anthraquinone ring. This compound is known for its yellow to brown crystalline appearance and is used in various chemical applications, including the synthesis of dyes, pigments, and organic semiconductors .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromoanthraquinone can be synthesized from 2,6-diamino-9,10-anthraquinone through a diazotization reaction. The process involves the following steps :

    Starting Material: 2,6-diamino-9,10-anthraquinone (5g, 20.99mmol)

    Reagents: tert-butyl nitrite (6.20ml, 52.00mmol), copper bromide (11.72g, 52.50mmol), acetonitrile (300ml)

    Reaction Conditions: The mixture is reacted at 65°C for 2 hours.

    Quenching: The reaction is quenched with 20% hydrochloric acid.

    Purification: The precipitate is filtered and washed with dichloromethane and brine. Recrystallization from 1,4-dioxane yields this compound (2.44g, 30%).

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromoanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Biological Activity

2,6-Dibromoanthraquinone (DBAQ), with the chemical formula C14_{14}H6_6Br2_2O2_2 and CAS number 633-70-5, is a member of the anthraquinone family. This compound has garnered attention due to its biological activity , particularly its potential applications in cancer research, antimicrobial activity, and as a building block for semiconducting materials. This article provides a comprehensive overview of the biological activities associated with DBAQ, supported by data tables and relevant research findings.

General Information

PropertyValue
Molecular Weight366.01 g/mol
Melting Point290 °C
AppearanceYellow/brown powder
Purity>96% (1H NMR)

Structure

DBAQ features an electron-deficient anthraquinone structure with bromine substituents at the 2 and 6 positions. This configuration enhances its reactivity and potential for functionalization, making it a versatile compound in synthetic organic chemistry.

Anticancer Activity

Research has indicated that DBAQ exhibits significant anticancer properties . A study highlighted its ability to inhibit the proliferation of human hepatocellular carcinoma (HepG2) cells, demonstrating selective cytotoxicity against cancer cells compared to normal cells . The mechanism appears to involve the induction of apoptosis through oxidative stress pathways.

Case Study: HepG2 Cell Line

  • Cell Line : HepG2 (human liver cancer)
  • IC50 Value : 30 µM (indicates concentration required to inhibit cell growth by 50%)
  • Mechanism : Induction of apoptosis via oxidative stress.

Antimicrobial Activity

DBAQ has shown promising antimicrobial properties against various bacterial strains. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Antimicrobial Efficacy Table

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Carcinogenicity Studies

Carcinogenicity studies have been conducted on DBAQ and its derivatives, revealing that bromine substitutions can enhance carcinogenic effects in certain animal models. Research indicates that DBAQ may induce tumors in the liver and urinary bladder, with varying effects based on the presence of other functional groups .

Summary of Carcinogenic Effects

  • Animal Models : Fischer 344 rats and B6C3F mice.
  • Target Organs : Liver, kidney, urinary bladder.
  • Findings : Enhanced carcinogenicity with bromine substitutions.

Photophysical Properties

DBAQ is also utilized as a fluorophore in photophysical studies due to its unique electronic properties. Its ability to act as a photocatalyst has been explored in organic solar cells and OLED applications . The compound's photophysical behavior allows it to be used effectively in various photonic devices.

Properties

IUPAC Name

2,6-dibromoanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFYHUWBLXKCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C(C2=O)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449859
Record name 2,6-Dibromoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633-70-5
Record name 2,6-Dibromoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key intermolecular interactions governing the self-assembly of 2,6-dibromoanthraquinone on surfaces?

A: Research using scanning tunneling microscopy (STM) reveals that this compound molecules deposited on gold surfaces (Au(111)) form ordered structures through a combination of halogen bonds and hydrogen bonds [, ]. These bonds dictate the arrangement of molecules into specific patterns, such as triangular structures and chevron patterns. Notably, halogen bonds involving the bromine atoms of the molecule play a crucial role in stabilizing these structures.

Q2: Can this compound be used as a building block for more complex molecular systems?

A: Yes, this compound shows promise as a building block in supramolecular chemistry and materials science. Its ability to engage in both halogen bonding and hydrogen bonding, coupled with its self-assembly behavior, makes it attractive for creating functional materials with tailored properties []. Furthermore, its use as a precursor in synthesizing conjugates with biological molecules like 2'-deoxyadenosine highlights its potential in bioorganic chemistry and DNA-related research [].

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